molecular formula C8H7F2NO2 B060608 4-Amino-2,5-difluoro-3-methylbenzoic acid CAS No. 178444-92-3

4-Amino-2,5-difluoro-3-methylbenzoic acid

Cat. No. B060608
CAS RN: 178444-92-3
M. Wt: 187.14 g/mol
InChI Key: TVQZQYSBVDCWFT-UHFFFAOYSA-N
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Description

4-Amino-2,5-difluoro-3-methylbenzoic acid, also known as DFAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFAM belongs to the class of benzoic acid derivatives and has a molecular weight of 199.14 g/mol.

Mechanism of Action

4-Amino-2,5-difluoro-3-methylbenzoic acid is believed to exert its biological effects through the inhibition of dihydrofolate reductase, which is an enzyme involved in the synthesis of DNA and RNA. By inhibiting this enzyme, this compound can prevent the proliferation of cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to have a synergistic effect when combined with other anticancer drugs, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

4-Amino-2,5-difluoro-3-methylbenzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. This compound is also highly soluble in water, making it easy to work with in aqueous solutions. However, this compound has some limitations in lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-Amino-2,5-difluoro-3-methylbenzoic acid. One area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of this compound's mechanism of action, which could lead to the development of more effective drugs. Additionally, this compound could be further investigated for its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

4-Amino-2,5-difluoro-3-methylbenzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential as an inhibitor of the enzyme dihydrofolate reductase, which is a target for many anticancer drugs.

properties

CAS RN

178444-92-3

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

4-amino-2,5-difluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H7F2NO2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,11H2,1H3,(H,12,13)

InChI Key

TVQZQYSBVDCWFT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1N)F)C(=O)O)F

Canonical SMILES

CC1=C(C(=CC(=C1N)F)C(=O)O)F

synonyms

Benzoic acid, 4-amino-2,5-difluoro-3-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of ethanol was dissolved 8.91 g of ethyl 4-amino-2,5-difluoro-3-methylbenzoate, and 50 ml of 2N aqueous sodium hydroxide solution was added to the solution, after which the resulting mixture was stirred at room temperature for three hours. To the reaction mixture was added 50 ml of 2N hydrochloric acid, and the resulting crystals were collected by filtration, to obtain 5.45 g of colorless, crystalline 4-amino-2,5-difluoro-3-methylbenzoic acid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.91 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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